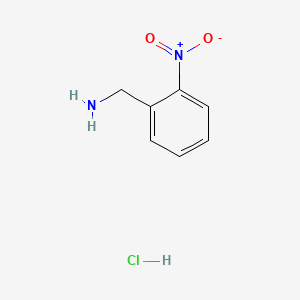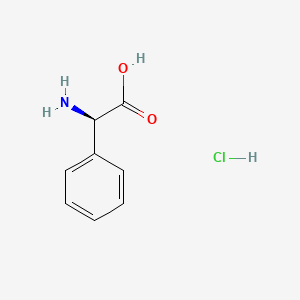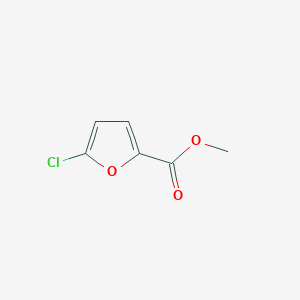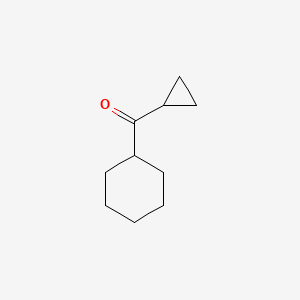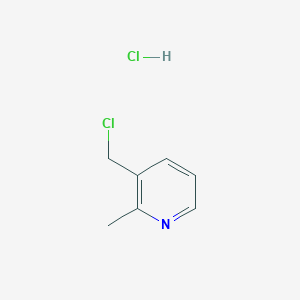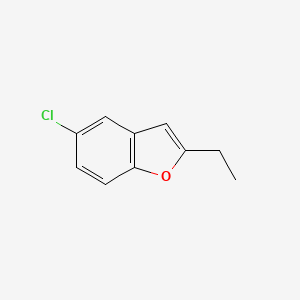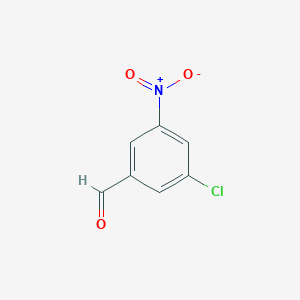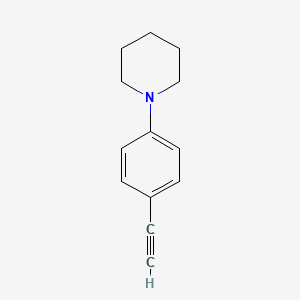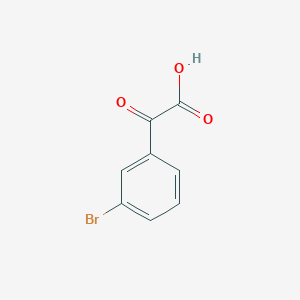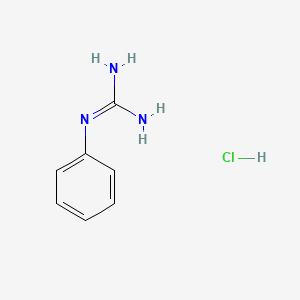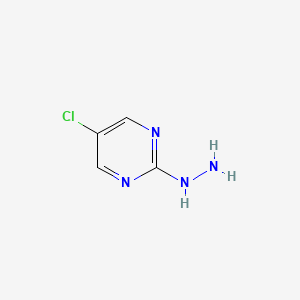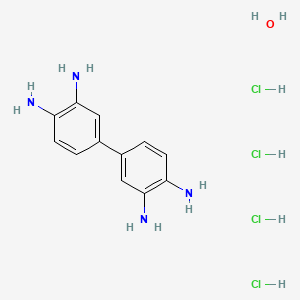
3,3'-ジアミノベンジジン四塩酸塩水和物
概要
説明
3,3’-Diaminobenzidine tetrahydrochloride hydrate is an organic compound with the molecular formula C12H14N4 · 4HCl · xH2O. It is commonly used as a peroxidase substrate in various biochemical applications, particularly in immunohistochemistry and immunoblotting techniques . This compound is known for its ability to produce a visible, insoluble product upon reaction with peroxidase, making it a valuable tool for detecting the presence of specific antigens or antibodies in biological samples .
科学的研究の応用
3,3’-Diaminobenzidine tetrahydrochloride hydrate has a wide range of scientific research applications. In chemistry, it is used as a chromogen for detecting the antigen-antibody complex . In biology, it is employed in immunohistochemistry and immunoblotting techniques to visualize the presence of specific proteins or nucleic acids . In medicine, it is used in histological staining procedures to measure peroxidase activity . Additionally, this compound is used in various industrial applications, including the study of epithelial cell apoptosis and immunohistochemistry protocols for autosomal dominant polycystic kidney disease .
作用機序
Target of Action
The primary target of 3,3’-Diaminobenzidine tetrahydrochloride hydrate (DAB) is the peroxidase enzyme . Peroxidase is an enzyme that plays a crucial role in the oxidation-reduction process in cells .
Mode of Action
DAB interacts with peroxidase in the presence of hydrogen peroxide . This interaction leads to the oxidation of DAB, which results in the formation of an insoluble brown end-product . This insoluble product is visible under a microscope, making DAB a valuable tool for visualizing the presence of peroxidase .
Biochemical Pathways
The biochemical pathway primarily affected by DAB is the peroxidase-catalyzed oxidation-reduction process . The insoluble brown product formed as a result of DAB’s interaction with peroxidase and hydrogen peroxide can be used to visualize the activity of peroxidase in cells . This allows for the detection of various biological markers in immunohistochemistry and other staining techniques .
Pharmacokinetics
It is known that dab is soluble in water , which may influence its bioavailability and distribution within biological systems.
Result of Action
The primary result of DAB’s action is the formation of an insoluble brown product that can be visualized under a microscope . This allows for the detection of peroxidase activity in cells, making DAB a valuable tool in various applications, including immunohistochemistry and the detection of antigen-antibody complexes .
Action Environment
The action of DAB can be influenced by various environmental factors. For instance, the presence of cobalt, nickel, or silver ions can increase the intensity of DAB staining . Additionally, the pH of the DAB working solution is crucial, with optimal staining observed at a pH between 7.0 and 7.6 .
生化学分析
Biochemical Properties
3,3’-Diaminobenzidine tetrahydrochloride hydrate plays a crucial role in biochemical reactions, particularly in the detection of peroxidase activity. It acts as a hydrogen donor in the presence of peroxide, leading to the formation of an insoluble brown-colored complex. This property is utilized in immunohistochemistry to visualize peroxidase activity in cells. The compound interacts with enzymes such as peroxidase, which catalyzes the oxidation of 3,3’-Diaminobenzidine tetrahydrochloride hydrate, resulting in the formation of a visible product .
Cellular Effects
3,3’-Diaminobenzidine tetrahydrochloride hydrate has significant effects on various types of cells and cellular processes. It is commonly used to study epithelial cell apoptosis and has been applied in immunohistochemistry protocols for diseases such as autosomal dominant polycystic kidney disease. The compound influences cell function by serving as a chromogen in the detection of antigen-antibody complexes, thereby aiding in the visualization of cellular components under a microscope .
Molecular Mechanism
The molecular mechanism of 3,3’-Diaminobenzidine tetrahydrochloride hydrate involves its interaction with peroxidase enzymes. In the presence of hydrogen peroxide, the compound acts as a hydrogen donor, leading to its oxidation and the formation of an insoluble brown-colored complex. This reaction is utilized to measure enzyme activity and detect the presence of specific proteins in biological samples. The binding interactions with peroxidase and the subsequent oxidation process are key to its function as a chromogen .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Diaminobenzidine tetrahydrochloride hydrate can change over time. The compound’s stability and degradation are important factors to consider in experimental protocols. Long-term studies have shown that the compound remains effective in visualizing peroxidase activity, although its stability may be influenced by storage conditions and exposure to light and air. Researchers must ensure proper handling and storage to maintain its efficacy .
Dosage Effects in Animal Models
The effects of 3,3’-Diaminobenzidine tetrahydrochloride hydrate vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively visualizes peroxidase activity without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential carcinogenicity. Researchers must carefully determine the appropriate dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
3,3’-Diaminobenzidine tetrahydrochloride hydrate is involved in metabolic pathways related to its role as a chromogen. The compound interacts with enzymes such as peroxidase, which catalyzes its oxidation. This interaction is crucial for the formation of the visible brown-colored complex used in staining techniques. The compound’s involvement in these metabolic pathways highlights its importance in biochemical research .
Transport and Distribution
Within cells and tissues, 3,3’-Diaminobenzidine tetrahydrochloride hydrate is transported and distributed to specific locations where it interacts with target enzymes. The compound’s distribution is influenced by factors such as cell type and experimental conditions. It is commonly used in immunohistochemistry to visualize peroxidase activity in specific cellular compartments, aiding in the study of cellular processes and protein localization .
Subcellular Localization
The subcellular localization of 3,3’-Diaminobenzidine tetrahydrochloride hydrate is primarily determined by its interaction with peroxidase enzymes. The compound is directed to specific compartments or organelles where peroxidase activity is present. This targeting is essential for its function as a chromogen, allowing researchers to visualize specific cellular components and study their distribution within cells .
準備方法
3,3’-Diaminobenzidine tetrahydrochloride hydrate can be synthesized through several methods. One common synthetic route involves the treatment of 3,3’-dichlorobenzidine with ammonia in the presence of a copper catalyst at high temperature and pressure, followed by acidic workup . Another method involves the diacylation of benzidine with acetic anhydride under basic conditions, followed by nitration with nitric acid to produce an ortho-dinitro compound. The acetyl groups are then removed through saponification, and the resulting dinitrobenzidine compound is reduced with hydrochloric acid and iron to yield 3,3’-diaminobenzidine .
化学反応の分析
3,3’-Diaminobenzidine tetrahydrochloride hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with peroxidase, which leads to the formation of a visible, insoluble product . This reaction is commonly used in immunohistochemistry and immunoblotting to detect the presence of specific antigens or antibodies . Additionally, 3,3’-Diaminobenzidine tetrahydrochloride hydrate can be used as a reagent for the spectrophotometric determination of selenium .
類似化合物との比較
3,3’-Diaminobenzidine tetrahydrochloride hydrate is often compared to other similar compounds, such as 3,3’,4,4’-tetraaminobiphenyl tetrahydrochloride hydrate and 3,3’,5,5’-tetramethylbenzidine . While these compounds share some similarities in their chemical structure and applications, 3,3’-Diaminobenzidine tetrahydrochloride hydrate is unique in its ability to produce a highly visible, insoluble product upon reaction with peroxidase . This property makes it particularly valuable in immunohistochemistry and immunoblotting techniques .
特性
CAS番号 |
868272-85-9 |
|---|---|
分子式 |
C12H17ClN4O |
分子量 |
268.74 g/mol |
IUPAC名 |
4-(3,4-diaminophenyl)benzene-1,2-diamine;hydrate;hydrochloride |
InChI |
InChI=1S/C12H14N4.ClH.H2O/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;;/h1-6H,13-16H2;1H;1H2 |
InChIキー |
YOEDEMAWKGDBAW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.Cl.Cl.Cl.Cl |
正規SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.O.Cl |
Color/Form |
Solid |
melting_point |
178-180 °C |
物理的記述 |
Solid; [HSDB] Grey to purple-brown powder; [MSDSonline] |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3,3'-diaminobenzidine tetrahydrochloride hydrate utilized in the synthesis of porous materials?
A: 3,3'-Diaminobenzidine tetrahydrochloride hydrate serves as a crucial building block in the synthesis of benzimidazole-linked polymers (BILPs) []. It reacts with tetra-aldehyde linkers like 1,2,4,5-tetrakis(4-formylphenyl)benzene or 1,3,5-(4-formylphenyl)-benzene in the presence of an acid catalyst to form the imidazole rings that link the polymer chains []. The rate of this acid-catalyzed reaction significantly influences the resulting polymer's porosity, which in turn affects its gas adsorption properties [].
Q2: Besides material science, are there other applications for 3,3'-diaminobenzidine tetrahydrochloride hydrate in research?
A: Yes, 3,3'-diaminobenzidine tetrahydrochloride hydrate is commonly employed in immunohistochemistry, a technique used to visualize specific antigens in tissue sections. It acts as a chromogen, reacting with peroxidase enzymes to produce a brown precipitate that allows for the visualization of target proteins within cells and tissues []. This application highlights the compound's versatility and utility across different research fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


